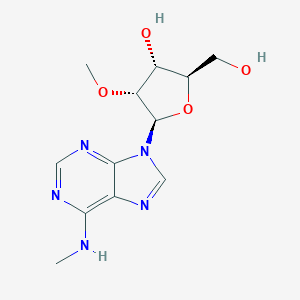
HGLEA
Vue d'ensemble
Description
Dihomo-γ-linolenoyl ethanolamide is an endocannabinoid containing dihomo-γ-linoleate in place of the arachidonate moiety of AEA. Dihomo-γ-linolenoyl ethanolamide binds to recombinant human CB1 and CB2 receptors with Ki values of 857 and 598 nM, respectively. Its specific role and relative importance as a cannabinergic neurotransmitter has not been elucidated.
Dihomo-gamma-linolenoyl-ea, also known as anandamide (20. 3, N-6) or hglea, belongs to the class of organic compounds known as n-acylethanolamines. N-acylethanolamines are compounds containing an N-acyethanolamine moiety, which is characterized by an acyl group is linked to the nitrogen atom of ethanolamine. Thus, dihomo-gamma-linolenoyl-ea is considered to be a fatty amide lipid molecule. Dihomo-gamma-linolenoyl-ea is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihomo-gamma-linolenoyl-ea has been primarily detected in blood. Within the cell, dihomo-gamma-linolenoyl-ea is primarily located in the membrane (predicted from logP).
(Z,Z,Z)-icosa-8,11,14-trienoylethanolamide is a N-(long-chain-acyl)ethanolamine, a N-(polyunsaturated fatty acyl)ethanolamine and a N-acylethanolamine 20:3.
Applications De Recherche Scientifique
Modulation de l'inflammation chronique
HGLEA, par son métabolisme et ses dérivés, joue un rôle significatif dans la différenciation des tissus sains et enflammés. Sa position dans les voies métaboliques conduisant à des dérivés anti-inflammatoires ou à des médiateurs lipidiques pro-inflammatoires en fait un sujet de recherche intéressant dans le domaine de l'inflammation chronique .
Effets anti-allergiques
Des études ont montré que this compound a des effets anti-inflammatoires et anti-allergiques. Cela en fait un agent thérapeutique potentiel pour les réactions allergiques et les affections associées .
Troubles liés à l'obésité
L'équilibre entre l'acide arachidonique et this compound est un facteur essentiel qui affecte les processus inflammatoires dans l'organisme. Cet équilibre est particulièrement pertinent dans les troubles liés à l'obésité, où l'inflammation joue un rôle clé .
Traitement de la polyarthrite rhumatoïde
Les propriétés anti-inflammatoires de this compound sont explorées pour le traitement de la polyarthrite rhumatoïde. Il pourrait offrir une nouvelle approche pour la gestion de cette maladie auto-immune chronique .
Gestion de la dermatite atopique
Le potentiel du composé à moduler l'inflammation suggère qu'il pourrait être bénéfique dans la gestion de la dermatite atopique, une affection caractérisée par une inflammation chronique de la peau .
Contrôle de l'asthme
This compound peut aider à contrôler l'asthme en affectant les processus inflammatoires qui exacerbent cette affection respiratoire .
Thérapie contre le cancer
La recherche sur les effets de this compound sur les cellules cancéreuses est en cours. Son rôle dans l'inflammation et la prolifération cellulaire pourrait en faire une molécule précieuse dans le développement de nouvelles thérapies contre le cancer .
Maladies gastro-intestinales
L'influence du composé sur l'inflammation s'étend également aux maladies gastro-intestinales, où il pourrait aider à gérer les affections caractérisées par une inflammation du tube digestif .
Propriétés
IUPAC Name |
(8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-8,11,14-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,24H,2-5,8,11,14-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQWKETUACYZLI-QNEBEIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199860 | |
| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihomo-gamma-linolenoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
150314-34-4 | |
| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homo-gamma-linolenylethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8Z,11Z,14Z)-N-(2-Hydroxyethyl)-8,11,14-eicosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihomo-gamma-linolenoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)
![7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B110019.png)





